1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2,3-dimethylphenyl)piperazine
Description
This compound features a 1,2,4-thiadiazole core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 3. The piperazine is further functionalized with a 2,3-dimethylphenyl group. The thiadiazole heterocycle contributes to electron-deficient characteristics, while the cyclopropyl group enhances steric bulk and metabolic stability. The 2,3-dimethylphenyl substituent on piperazine is associated with improved lipophilicity and receptor interactions, as evidenced in pharmacological studies .
Properties
IUPAC Name |
3-cyclopropyl-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-12-4-3-5-15(13(12)2)20-8-10-21(11-9-20)17-18-16(19-22-17)14-6-7-14/h3-5,14H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCGZJFMGDONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Variations in Piperazine Substituents
The 2,3-dimethylphenyl group distinguishes this compound from analogs with other aryl substituents:
- 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine (MW: 298.77 g/mol): Replacing 2,3-dimethylphenyl with 4-fluorophenyl reduces steric hindrance but increases polarity. This derivative is marketed for research use, though its biological activity remains uncharacterized .
- No pharmacological data are available .
- 1-(2,3-Dimethylphenyl)piperazine derivatives: In pyridazinone hybrids, this substituent conferred superior analgesic activity (higher than aspirin in writhing tests) compared to phenyl or 4-chlorophenyl analogs .
Modifications to the Thiadiazole Core
Physicochemical Properties
- Lipophilicity : The cyclopropyl group increases logP compared to phenyl-substituted thiadiazoles, enhancing blood-brain barrier penetration .
- Solubility : Derivatives like 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine are reported as soluble, whereas 2,3-dimethylphenyl analogs may exhibit lower aqueous solubility due to hydrophobicity .
Comparative Data Table
*Calculated based on molecular formula (C15H19N5S).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
